N'-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide
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Overview
Description
N’-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a piperidine ring, a phenyl ring, and a pyridine ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide typically involves the condensation reaction between 4-(piperidin-1-yl)benzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and carbonyl compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the starting amines and aldehydes.
Scientific Research Applications
N’-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. This property is leveraged in various catalytic and biological processes. The molecular targets and pathways involved include enzyme inhibition and interaction with DNA, which are critical for its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-4-carbohydrazide
- N’-{(E)-[4-(fluorophenyl)methylidene]pyridine-4-carbohydrazide}
Uniqueness
N’-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This makes it particularly effective in forming stable metal complexes and exhibiting significant biological activities compared to its analogs .
Properties
IUPAC Name |
N-[(E)-(4-piperidin-1-ylphenyl)methylideneamino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c23-18(16-8-10-19-11-9-16)21-20-14-15-4-6-17(7-5-15)22-12-2-1-3-13-22/h4-11,14H,1-3,12-13H2,(H,21,23)/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSJNJVZUOWOLX-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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